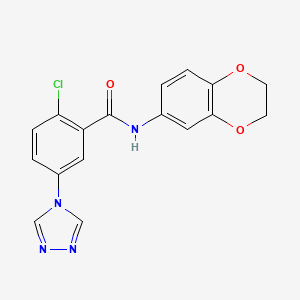![molecular formula C21H16ClN5O B3437054 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B3437054.png)
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
描述
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with multiple functional groups, including a chloro group, a pyridinylmethyl group, and a triazolyl group
准备方法
The synthesis of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Formation of the Triazolyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The triazolyl group can participate in cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学研究应用
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biomolecules.
作用机制
The mechanism of action of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide: This compound has a similar structure but lacks the triazolyl group, which may result in different biological activities.
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the rest of the structure, leading to variations in their chemical and biological properties.
Imidazoles: Compounds containing the imidazole ring may have similar applications but differ in their core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-20-6-5-18(27-13-24-25-14-27)12-19(20)21(28)26-17-3-1-15(2-4-17)11-16-7-9-23-10-8-16/h1-10,12-14H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGNVDVLGOMBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3436973.png)
![N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3436980.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3436989.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3436994.png)
![Dimethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B3437008.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B3437013.png)
![4-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B3437016.png)
![2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B3437026.png)
![2-(2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide](/img/structure/B3437033.png)
![3-bromo-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3437040.png)
![N-(tert-butyl)-2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenoxy}acetamide](/img/structure/B3437047.png)

![ethyl 5-methyl-4-(4-propylphenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437064.png)
![3-[(3-chlorophenoxy)methyl]-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3437070.png)
